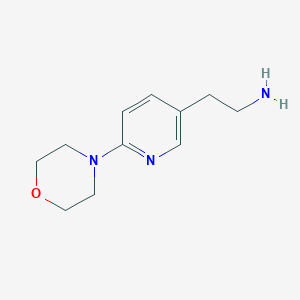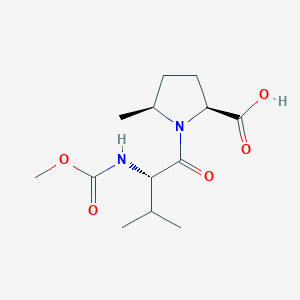
2-(6-Morpholinopyridin-3-yl)ethanamine
Vue d'ensemble
Description
2-(6-Morpholinopyridin-3-yl)ethanamine is a chemical compound with the molecular formula C11H17N3O . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(6-Morpholinopyridin-3-yl)ethanamine consists of a morpholine ring attached to a pyridine ring via an ethanamine linker . The molecular weight of the compound is 207.27 g/mol.Applications De Recherche Scientifique
Analgesic Development
This compound has been investigated for its potential in creating new analgesics. The related molecule ABT-702, which shares a similar structure, has shown promise as an orally effective adenosine kinase inhibitor with analgesic properties . This suggests that 2-(6-Morpholinopyridin-3-yl)ethanamine could be a precursor or a candidate for developing new pain relief medications.
Anti-Inflammatory Agents
Due to the analgesic properties of related compounds, there is potential for 2-(6-Morpholinopyridin-3-yl)ethanamine to be used in the development of anti-inflammatory agents. The inhibition of adenosine kinase can reduce inflammation, which is beneficial for treating various chronic inflammatory diseases .
Abuse Potential Assessment
In pharmacological studies, compounds similar to 2-(6-Morpholinopyridin-3-yl)ethanamine have been used to assess the potential for abuse. For example, etazene, which is structurally related, has been shown to substitute for the discriminative stimulus effects of morphine in animals . This indicates that 2-(6-Morpholinopyridin-3-yl)ethanamine could be used in drug discrimination studies to better understand the abuse potential of new substances.
Organic Synthesis
2-(6-Morpholinopyridin-3-yl)ethanamine can serve as a building block in organic synthesis. It can be used to create a variety of complex molecules for further pharmacological testing or for the synthesis of novel organic compounds with potential applications in material science.
Chemical Library Construction
The compound’s versatile structure makes it suitable for the construction of chemical libraries. Researchers can use it as a scaffold to generate a wide range of analogs, which can then be screened for various biological activities .
Safety and Hazards
Mécanisme D'action
- Inhibition of AK selectively increases ADO concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of ADO .
- Elevated ADO concentrations activate ADO receptors, resulting in analgesic and anti-inflammatory effects .
Target of Action
Mode of Action
Biochemical Pathways
- ABT-702 affects several pathways:
- Increased ADO levels modulate purinergic receptors, influencing cellular responses. Elevated ADO suppresses inflammation by inhibiting pro-inflammatory cytokines and immune cell activation. ADO activation reduces neuronal excitability and pain perception .
Pharmacokinetics
- ABT-702 is orally active. It distributes widely in biological tissues. Metabolism details are not explicitly mentioned. Information on excretion is limited. Oral administration ensures systemic availability .
Result of Action
- Increased ADO levels lead to downstream effects, including reduced inflammation and pain. ABT-702’s action affects immune cells, neurons, and other tissue types .
Action Environment
- Factors such as pH, tissue oxygenation, and inflammation influence ABT-702’s efficacy and stability. Stability studies are essential to understand its behavior under varying conditions .
Propriétés
IUPAC Name |
2-(6-morpholin-4-ylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-4-3-10-1-2-11(13-9-10)14-5-7-15-8-6-14/h1-2,9H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPCHBCULJIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Morpholinopyridin-3-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)




![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)



